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molecular formula C9H5NO2S B8795107 Benzo[b]thiophene-6-carbonitrile 1,1-dioxide

Benzo[b]thiophene-6-carbonitrile 1,1-dioxide

Cat. No. B8795107
M. Wt: 191.21 g/mol
InChI Key: PKGGSEDEPNZRTF-UHFFFAOYSA-N
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Patent
US08946439B2

Procedure details

A hydrogenation par vessel was charged with 1,1-dioxo-1H-benzo[b]thiophene-6-carbonitrile (0.30 g, 1.57 mmol), ethanol (25 mL) and palladium hydroxide (66 mg). The vessel was put on a shaker under hydrogen at 40 Psi for 5 h. The reaction mixture was filtered through Celite and the filter cake was washed with methanol. The filtrate was concentrated to get the product as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:13])[CH:6]=[CH:5][C:4]2[CH:7]=[CH:8][C:9]([C:11]#[N:12])=[CH:10][C:3]1=2.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[OH-].[Pd+2].[OH-].C(O)C>[O:1]=[S:2]1(=[O:13])[CH2:6][CH2:5][C:4]2[CH:7]=[CH:8][C:9]([CH2:11][NH2:12])=[CH:10][C:3]1=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
O=S1(C2=C(C=C1)C=CC(=C2)C#N)=O
Name
Quantity
66 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
O=S1(C2=C(CC1)C=CC(=C2)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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